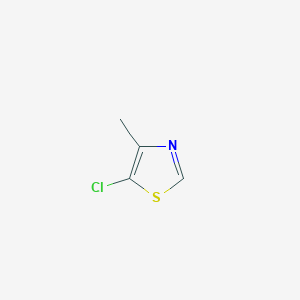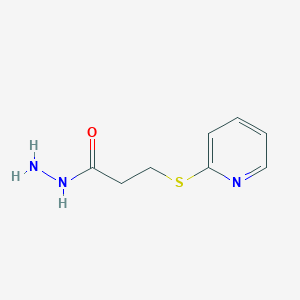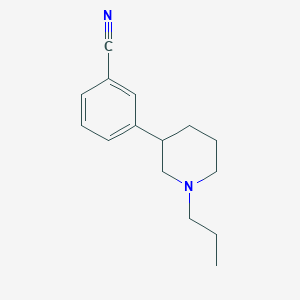![molecular formula C7H9N3 B137879 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 133546-66-4](/img/structure/B137879.png)
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile, also known as DABCO, is a heterocyclic organic compound that has been widely used in scientific research due to its unique chemical and physical properties. DABCO is a bicyclic organic compound that contains a nitrogen atom in its ring structure. It is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile is complex and depends on the specific reaction or application. In organic synthesis reactions, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile acts as a catalyst by coordinating with the reactants and lowering the activation energy of the reaction. In base-catalyzed reactions, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile acts as a strong base and deprotonates acidic compounds. In polymerization reactions, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile acts as a stabilizer by coordinating with the growing polymer chain and preventing the formation of unwanted byproducts.
Efectos Bioquímicos Y Fisiológicos
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has also been shown to have antimicrobial properties, and can inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and has a high purity and stability. Additionally, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has a wide range of applications in organic synthesis, polymerization, and other chemical reactions. However, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile also has some limitations. It has a strong odor and can be toxic if ingested or inhaled. Additionally, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile can react with certain compounds and cause unwanted side reactions.
Direcciones Futuras
There are several future directions for research on 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile. One area of interest is the development of new synthetic methods for 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile and its derivatives. Another area of interest is the study of 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile's biochemical and physiological effects, particularly its potential as an antimicrobial agent. Additionally, research could be conducted on the use of 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile in new applications, such as in the development of new materials or in the synthesis of new pharmaceuticals.
Métodos De Síntesis
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile can be synthesized through a variety of methods. One of the most common methods is the reaction between 1,2-diaminoethane and formaldehyde. The reaction takes place under basic conditions, and the resulting product is purified through recrystallization or chromatography. Other methods include the reaction between piperazine and acrylonitrile, or the reaction between 1,4-diaminobutane and acrylonitrile.
Aplicaciones Científicas De Investigación
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile has been widely used in scientific research due to its unique chemical and physical properties. It is commonly used as a catalyst in organic synthesis reactions, such as Michael additions, aldol reactions, and Diels-Alder reactions. 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile is also used as a base in organic reactions, as it has a high basicity and can deprotonate acidic compounds. Additionally, 2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile is used as a stabilizer in polymerization reactions, as it can prevent the formation of unwanted byproducts.
Propiedades
Número CAS |
133546-66-4 |
|---|---|
Nombre del producto |
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile |
Fórmula molecular |
C7H9N3 |
Peso molecular |
135.17 g/mol |
Nombre IUPAC |
2,3-diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C7H9N3/c8-5-10-7-3-1-6(9-10)2-4-7/h1,3,6-7,9H,2,4H2 |
Clave InChI |
ZIPYTPHKFFSLCF-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC1NN2C#N |
SMILES canónico |
C1CC2C=CC1NN2C#N |
Sinónimos |
2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



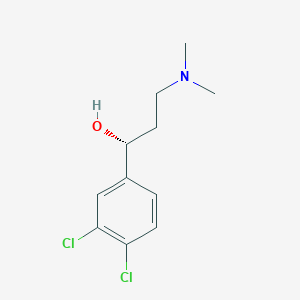
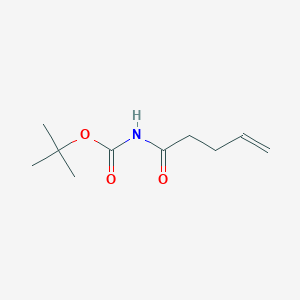
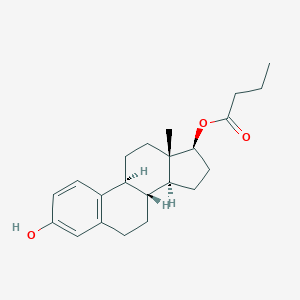
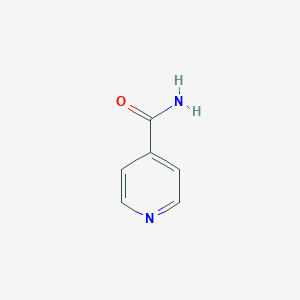
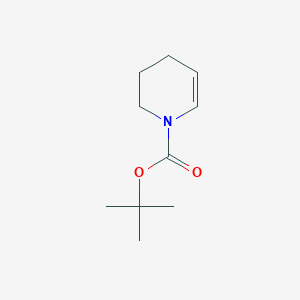
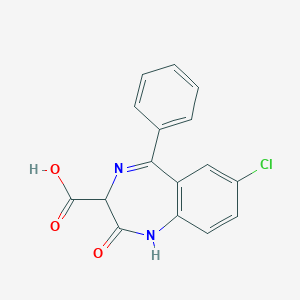
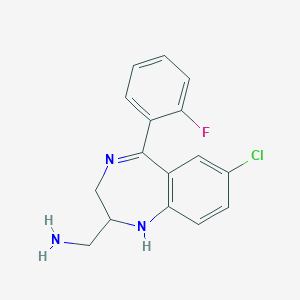
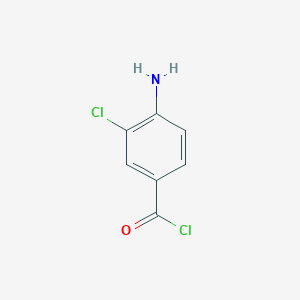
![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
